Lipophilicity Differentiation: Computed LogP of 3-(2,5-Dimethylphenyl)butan-1-amine vs. 4-(2,5-Dimethylphenyl)butan-1-amine Regioisomer
The computed octanol-water partition coefficient (LogP) for 3-(2,5-dimethylphenyl)butan-1-amine is reported as 2.76 (ChemScene computational method) to 3.15 (Fluorochem computational method), reflecting the influence of the branched butylamine chain with the aryl substituent at the C3 position . In contrast, the linear regioisomer 4-(2,5-dimethylphenyl)butan-1-amine (CAS 1216091-88-1), where the amine is at the terminal C4 position and the aromatic ring is at the opposite terminus, shares the same molecular formula (C₁₂H₁₉N) and molecular weight (177.29) but is expected to exhibit a different LogP due to the altered spatial relationship between the lipophilic aromatic ring and the polar primary amine group . The branched C3 attachment in the target compound creates a more compact molecular shape (higher Fsp³ = 0.5) , which may influence membrane permeability and non-specific protein binding relative to the fully extended C4 isomer.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.76 (ChemScene) to 3.15 (Fluorochem); Fsp³ = 0.5 |
| Comparator Or Baseline | 4-(2,5-Dimethylphenyl)butan-1-amine (CAS 1216091-88-1): LogP value not publicly reported for direct comparison; identical molecular formula C₁₂H₁₉N, MW 177.29, but linear C4 aryl attachment topology |
| Quantified Difference | Target compound branched C3 topology vs. comparator linear C4 topology; quantitative LogP difference cannot be calculated due to absence of comparator experimental data. Qualitatively, branched alkylamines typically exhibit lower LogP than their linear isomers of identical formula. |
| Conditions | Computational prediction (XLogP3 / internal vendor algorithms); not experimentally measured shake-flask LogP |
Why This Matters
Lipophilicity differences between regioisomers directly affect compound solubility, membrane permeability, and non-specific binding in biological assays, making the C3-branched isomer a distinct chemical entity for SAR studies rather than an interchangeable analog of the C4-linear isomer.
